An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione, identified by the CAS Number 338794-01-7 , is a heterocyclic compound belonging to the thiomorpholine class.[1] This class of molecules is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be a versatile base for designing a wide range of biologically active compounds.[2][3] The thiomorpholine ring, a sulfur-containing analog of morpholine, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antioxidant, and hypolipidemic properties.[2][4][5][6]
This guide provides a comprehensive overview of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione, its physicochemical properties, potential synthetic pathways, and its relevance within the broader context of drug discovery and development. The presence of a chlorophenyl group suggests potential applications in modulating protein-protein interactions or fitting into hydrophobic pockets of target enzymes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 338794-01-7 | [1] |
| Molecular Formula | C11H10ClNO2S | [1] |
| Molecular Weight | 255.716 g/mol | [1] |
| Synonyms | 4-(4-chlorophenyl)-2-methylthiomorpholine-3,5-dione | [1] |
Synthesis and Chemical Logic
While specific, detailed synthetic procedures for 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione are not extensively documented in publicly available literature, a logical synthetic route can be proposed based on established methods for creating similar heterocyclic systems. The synthesis of thiomorpholine and its derivatives often involves the reaction of primary amines with sulfur-containing bifunctional reagents.
A plausible synthetic approach would involve a multi-step process, beginning with more readily available starting materials. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.
Caption: A conceptual workflow for the synthesis of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on general principles of organic synthesis for related compounds.
Step 1: Synthesis of N-(4-chlorophenyl)-2-bromopropanamide (Intermediate A)
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Dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
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Cool the solution in an ice bath (0-5 °C).
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Slowly add 2-bromopropionyl chloride to the cooled solution. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.
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Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of S-(2-((4-chlorophenyl)amino)-2-oxopropyl) 2-mercaptoacetate (Intermediate B)
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Dissolve Intermediate A in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium thioglycolate to the solution.
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Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry it, and concentrate it to obtain the crude Intermediate B.
Step 3: Intramolecular Cyclization to form 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
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Dissolve Intermediate B in a high-boiling point solvent.
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Add a catalytic amount of a strong acid or base to promote intramolecular cyclization.
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Heat the reaction mixture under reflux for an extended period, monitoring for the formation of the final product by TLC or LC-MS.
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Upon completion, cool the reaction, neutralize it if necessary, and extract the final product.
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Purify the crude 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione by column chromatography or recrystallization to obtain the final, pure compound.
Potential Applications and Biological Significance
The thiomorpholine scaffold is a key feature in a variety of biologically active molecules.[3] This suggests that 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione could serve as a valuable building block or a candidate molecule in several areas of drug discovery.
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Anticancer Research: Numerous thiomorpholine derivatives have been investigated for their potential as anticancer agents.[6] The specific substitution pattern of the target compound could allow it to interact with various enzymatic targets implicated in cancer progression.
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Antimicrobial Agents: The thiomorpholine ring has been incorporated into molecules with antibacterial and antitubercular activities.[2][5] This compound could be a starting point for the development of novel anti-infective agents.
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Antioxidant and Hypolipidemic Activity: Studies have shown that certain thiomorpholine derivatives possess antioxidant and hypocholesterolemic properties, suggesting potential applications in cardiovascular disease research.[4]
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Fragment-Based Drug Discovery: With a molecular weight of approximately 256 g/mol , this compound fits within the "rule of three" for fragment-based drug discovery. It can serve as a fragment molecule for screening against various biological targets, providing a structural basis for the design of more potent drug candidates.[7]
The following diagram illustrates the relationship between the core thiomorpholine scaffold and its diverse biological activities.
Caption: The versatile thiomorpholine scaffold as a basis for diverse biological activities.
Characterization and Quality Control
To ensure the identity and purity of synthesized 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected peaks and splitting patterns for the protons and carbons in the molecule.
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Mass Spectrometry (MS): This technique would verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carbonyl (C=O) groups of the dione and the C-Cl bond of the chlorophenyl ring.
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Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and sulfur, which should match the calculated values for the molecular formula C11H10ClNO2S.
Conclusion
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is a compound of significant interest due to its core thiomorpholine scaffold, a well-established pharmacophore in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its structural features suggest a high potential for biological activity. As a research chemical and building block, it holds promise for the development of novel therapeutics in oncology, infectious diseases, and metabolic disorders. Further investigation into its synthesis, characterization, and biological screening is warranted to fully explore its potential in drug discovery and development.
References
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
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PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]
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ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]
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MDPI. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]
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PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Available at: [Link]
-
R Discovery. Thiomorpholine Derivatives Research Articles. Available at: [Link]
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